molecular formula C15H23NO3 B11719636 Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- CAS No. 918548-71-7

Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-

Cat. No.: B11719636
CAS No.: 918548-71-7
M. Wt: 265.35 g/mol
InChI Key: IODVSXBTYPKSLL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- (hereafter referred to as "the target compound") is a benzamide derivative characterized by three key substituents:

  • N-(1,1-dimethylethyl): A bulky tert-butyl group attached to the amide nitrogen, which imparts steric hindrance and may enhance metabolic stability.
  • 6-methoxy: A methoxy group at the para position relative to the amide, influencing electronic properties of the aromatic ring.

Properties

CAS No.

918548-71-7

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-tert-butyl-2-[(2R)-2-hydroxypropyl]-6-methoxybenzamide

InChI

InChI=1S/C15H23NO3/c1-10(17)9-11-7-6-8-12(19-5)13(11)14(18)16-15(2,3)4/h6-8,10,17H,9H2,1-5H3,(H,16,18)/t10-/m1/s1

InChI Key

IODVSXBTYPKSLL-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with tert-butylamine to form the corresponding imine, followed by reduction to the amine. This amine is then acylated with an appropriate acid chloride to form the benzamide. The hydroxypropyl and methoxy groups are introduced through subsequent reactions involving selective functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Diabetes Management

Research indicates that similar benzamide derivatives can act as glucokinase (GLK) activators, which are critical in managing blood glucose levels. These compounds enhance hepatic glucose uptake, thereby potentially lowering blood glucose levels and aiding in the treatment of Type 2 diabetes and obesity. The mechanism involves increasing insulin secretion in response to glucose, which is crucial for maintaining glucose homeostasis .

1.2 Inhibition of Carbonic Anhydrase

Benzamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. In particular, compounds incorporating benzamide moieties have shown effectiveness against human carbonic anhydrase isoforms II, VII, and IX, with potential applications in treating conditions such as glaucoma and neuropathic pain . These inhibitors function by modulating intraocular pressure and may serve as novel anti-infective agents targeting pathogenic organisms .

Case Studies

3.1 Clinical Research on Carbonic Anhydrase Inhibitors

A study demonstrated that benzamide-4-sulfonamides exhibited low nanomolar inhibition against human carbonic anhydrases II and IX. These findings suggest that benzamide derivatives could be developed into effective treatments for diseases characterized by elevated intraocular pressure or tumor growth . The incorporation of hydrophilic groups improved the solubility of these compounds, facilitating their administration.

3.2 Glucokinase Activation Studies

Another study highlighted the potential of benzamide derivatives as glucokinase activators in pancreatic beta cells. These compounds were shown to lower glucose thresholds for insulin secretion, presenting a promising avenue for diabetes treatment . The research underscores the importance of structure-activity relationships in optimizing these compounds for therapeutic use.

Data Table: Summary of Applications

Application Mechanism Potential Use
Glucokinase ActivationEnhances hepatic glucose uptakeType 2 Diabetes Management
Carbonic Anhydrase InhibitionLowers intraocular pressure; inhibits tumor growthTreatment of Glaucoma; Anti-cancer

Mechanism of Action

The mechanism of action of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences :
    • Substituent Position : A 3-methyl group replaces the 6-methoxy group on the benzamide ring.
    • Hydroxypropyl Configuration : The hydroxypropyl chain lacks chiral specification, unlike the (2R)-configured chain in the target compound.
  • The absence of stereochemical definition in the hydroxypropyl chain may reduce target selectivity in biological systems.

Structural Analog 2: NDD-713 (CAS 1392488-35-5)

  • Key Differences: Core Structure: Incorporates a 2,3-dihydro-1,4-benzodioxin moiety and a cyclopropylmethoxy group, increasing molecular complexity. Substituents: Features a (2S)-3-aminoethoxy chain instead of the hydroxypropyl group.
  • Implications: The benzodioxin system enhances lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility. The aminoethoxy chain may confer β1-adrenoceptor antagonism, as seen in related cardiovascular agents .

Structural Analog 3: Ronacaleret Hydrochloride (CAS 702686-96-2)

  • Key Differences: Core Structure: A difluorophenylpropanoic acid backbone replaces the benzamide. Substituents: Includes a 1,1-dimethylethylamino group and a hydroxypropoxy chain.
  • Implications :
    • The carboxylic acid group enhances solubility but may increase renal clearance rates.
    • The compound’s anti-osteoporotic activity suggests that tert-butyl and hydroxypropyl groups in the target compound could be optimized for bone-related targets .

Structural Analog 4: N-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,1-dimethylethyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxybenzamide

  • Key Differences :
    • Substituents : Multiple tert-butyl and hydroxyphenyl groups create extreme steric bulk.
  • Implications: High lipophilicity may limit bioavailability but improve membrane permeability. The phenolic hydroxyl groups could act as antioxidants, a property absent in the target compound due to its methoxy group .

Comparative Data Table

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide NDD-713 Ronacaleret Hydrochloride
Molecular Weight ~300–350 g/mol (estimated) 237.3 g/mol ~600 g/mol 484.00 g/mol
Key Substituents 6-methoxy, (2R)-hydroxypropyl 3-methyl, hydroxypropyl Benzodioxin, cyclopropoxy Difluorophenyl, hydroxypropoxy
Chirality (2R)-configured hydroxypropyl Not specified (2R,2S)-configured chains (2R)-configured hydroxypropoxy
Solubility Moderate (methoxy enhances polarity) Low (methyl reduces polarity) Low (high lipophilicity) High (carboxylic acid group)
Potential Applications Drug candidate (unconfirmed) Metal-catalyzed reactions β1-adrenoceptor antagonist Osteoporosis treatment

Research Findings and Implications

Stereochemical Influence: The (2R)-hydroxypropyl group in the target compound may enhance binding to chiral receptors or enzymes compared to non-specified or (2S)-configured analogs .

Metabolic Stability : The tert-butyl group could reduce cytochrome P450-mediated metabolism, extending half-life relative to compounds with smaller N-alkyl groups .

Synthetic Feasibility: Analogous compounds (e.g., ) were synthesized via acyl chloride or carboxylic acid coupling with amino alcohols, suggesting viable routes for the target compound’s production.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- , specifically, has been studied for its potential therapeutic applications, particularly in the context of metabolic disorders and cancer treatment.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzamide core : A common scaffold in drug design.
  • N-(1,1-dimethylethyl) : This tert-butyl group may enhance lipophilicity and biological activity.
  • 2-[(2R)-2-hydroxypropyl] : This substituent could contribute to the compound's interaction with biological targets.
  • 6-methoxy : The methoxy group may influence the compound's solubility and binding affinity.

1. Antidiabetic Potential

Research indicates that benzamide derivatives can act as glucokinase (GLK) activators. GLK plays a crucial role in glucose metabolism by facilitating hepatic glucose uptake. Activating GLK may lower blood glucose levels, making these compounds potential candidates for treating Type 2 diabetes and obesity .

2. Antiproliferative Effects

In vitro studies have demonstrated that certain benzamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance:

  • Compounds similar to the target compound showed IC50 values ranging from 1.2 µM to 5.3 µM against cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • The structure-activity relationship (SAR) analysis suggested that modifications on the benzamide core significantly affect antiproliferative potency.

3. Antibacterial Activity

Some studies have reported selective antibacterial activity of benzamide derivatives against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 µM to 32 µM, indicating moderate efficacy against these pathogens .

Table 1: Biological Activities of Benzamide Derivatives

Activity TypeCell Line/BacteriaIC50/MIC (µM)Reference
AntiproliferativeMCF-71.2
AntiproliferativeHCT1163.7
AntibacterialE. faecalis8
AntibacterialS. aureus32

Case Study 1: Glucokinase Activation

A study focused on a series of benzamide derivatives demonstrated their ability to activate GLK, leading to increased glucose uptake in liver cells. This mechanism suggests a potential pathway for developing antidiabetic medications .

Case Study 2: Cancer Cell Inhibition

In another investigation, a derivative of benzamide was tested against multiple cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations. The results indicated that structural modifications could enhance selectivity and potency against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.